2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid
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Overview
Description
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is an organic compound that features a brominated phenoxy group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid typically involves multiple steps. One common route includes the bromination of a phenoxyacetic acid derivative, followed by the introduction of the Boc-protected amino group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and organic solvents like dichloromethane. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenoxy group can participate in oxidation-reduction reactions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while deprotection yields the free amine.
Scientific Research Applications
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid
- 2-(3-Chloro-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid
- 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid
Uniqueness
2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is unique due to the specific positioning of the bromine and Boc-protected amino groups, which confer distinct reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C13H16BrNO5 |
---|---|
Molecular Weight |
346.17 g/mol |
IUPAC Name |
2-[3-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-4-8(14)5-10(6-9)19-7-11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
MAVZPADZPPWFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)OCC(=O)O |
Origin of Product |
United States |
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